![molecular formula C11H10Cl2O3 B1360701 5-(2,3-Dichlorophenyl)-5-oxovaleric acid CAS No. 898791-10-1](/img/structure/B1360701.png)
5-(2,3-Dichlorophenyl)-5-oxovaleric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5-(2,3-Dichlorophenyl)-5-oxovaleric acid (DCVO) is a naturally occurring compound that has been studied extensively for its potential applications in scientific research. DCVO is a derivative of oxalic acid and is composed of two chlorine atoms and one oxygen atom attached to a five-carbon backbone. It is a white, crystalline solid with a melting point of 292°C and a boiling point of 547°C. DCVO has been studied for its ability to act as an intermediate in various oxidation reactions, as well as for its potential applications in the treatment of certain diseases.
Scientific Research Applications
Brown and Beige Adipose Tissue Regulation
- Metabolite Interorgan Signaling: Brown and beige adipose tissues are recognized as endocrine organs, influencing skeletal muscle and adipose tissue metabolism, thus affecting systemic energy expenditure. Metabolites such as 3-methyl-2-oxovaleric acid, related to 5-oxovaleric acids, play a role in this regulatory network, suggesting potential relevance of similar compounds like 5-(2,3-Dichlorophenyl)-5-oxovaleric acid in such processes (Whitehead et al., 2021).
Anti-Inflammatory and Antimicrobial Effects
- Phospholipase A2 Inhibition: Compounds including 5-(2,3-dichlorophenyl)-5-oxovaleric acid derivatives have shown significant inhibitory effects on phospholipase A2, an enzyme critical in inflammation. This suggests their potential as novel nonsteroidal anti-inflammatory drugs (Lokeshwari et al., 2017).
Photodynamic Therapy in Cancer
- 5-Aminolevulinic Acid Studies: While not directly studying 5-(2,3-Dichlorophenyl)-5-oxovaleric acid, research on 5-aminolevulinic acid, a structurally related compound, in photodynamic therapy for nasopharyngeal carcinoma, underscores the potential therapeutic applications of similar compounds (Betz et al., 2002).
Chemical Synthesis and Characterization
- Novel Compound Synthesis: The synthesis and characterization of compounds, including derivatives of 5-(2,3-Dichlorophenyl)-5-oxovaleric acid, contribute to the development of new molecules with potential biological activity, as seen in studies focusing on the synthesis of related compounds (Sayed et al., 2003).
Novel Applications in Nonlinear Optics
- Nonlinear Optical Properties: Some compounds structurally related to 5-(2,3-Dichlorophenyl)-5-oxovaleric acid have been studied for their nonlinear optical properties, indicating potential applications in photophysical technologies (Murthy et al., 2013).
properties
IUPAC Name |
5-(2,3-dichlorophenyl)-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10Cl2O3/c12-8-4-1-3-7(11(8)13)9(14)5-2-6-10(15)16/h1,3-4H,2,5-6H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCHMPAYESAHTMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645409 |
Source
|
Record name | 5-(2,3-Dichlorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
898791-10-1 |
Source
|
Record name | 2,3-Dichloro-δ-oxobenzenepentanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898791-10-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2,3-Dichlorophenyl)-5-oxopentanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645409 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.